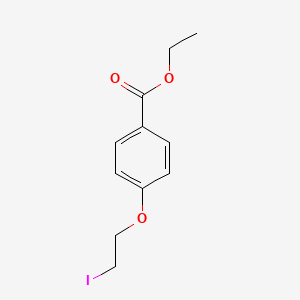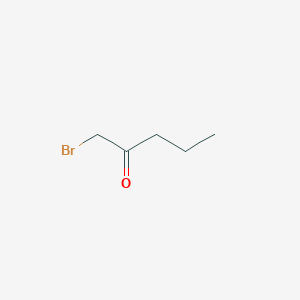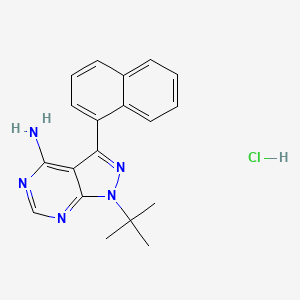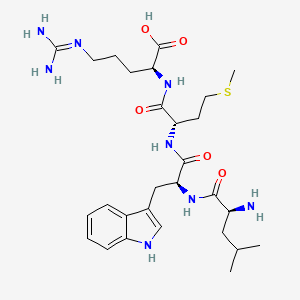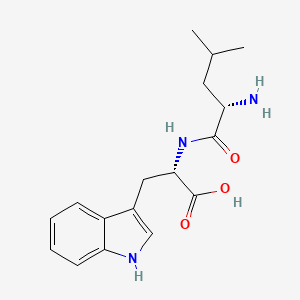
H-Leu-Trp-OH
Descripción general
Descripción
H-Leu-Trp-OH is a dipeptide composed of the amino acids leucine (Leu) and tryptophan (Trp). This dipeptide is of interest due to the presence of Trp, an aromatic amino acid known for its ability to participate in various types of hydrogen bonds, which are crucial for protein structure and function. The indole group of Trp can form strong conventional hydrogen bonds, as well as engage in interactions with the pi electron cloud above the aromatic system and CH..O interactions, which are relevant to its structural role in proteins .
Synthesis Analysis
The synthesis of modified peptides, such as Myr-Trp-Leu, which is a lipophilic derivative of Trp-Leu, involves the acylation of the N-terminal amino group. This process enhances the peptide's lipophilicity, which can affect its transport properties across biological membranes. The synthesis is confirmed by various analytical techniques, including High-Performance Thin-Layer Chromatography (HPTLC), chromatography on a silica gel column, (13)C and (1)H NMR, and mass spectroscopy .
Molecular Structure Analysis
The molecular structure of peptides like H-Leu-Trp-OH is characterized by the presence of amino acid residues linked by peptide bonds. The indole group of Trp is particularly significant due to its ability to participate in hydrogen bonding, which can influence the peptide's conformation and interactions with other molecules. The structure of such peptides is often confirmed using NMR and mass spectroscopy, as these techniques provide detailed information about the molecular framework and the nature of the bonds within the peptide .
Chemical Reactions Analysis
The chemical reactivity of peptides containing Leu and Trp can be influenced by the presence of specific functional groups and the overall molecular environment. For instance, in the context of enzymatic activity, such as that of leucyl-tRNA synthetase (LeuRS), water molecules can mediate reactions at the active site. The editing domain of LeuRS can initiate reactions through the dissociation of water molecules, which is promoted by the hydrogen bonding capabilities of the 3'-OH group of the tRNA bound to the editing site. This interaction can lead to the cleavage of chemical bonds, such as the C-O bond in the tRNA .
Physical and Chemical Properties Analysis
The physical and chemical properties of peptides like H-Leu-Trp-OH are influenced by their amino acid composition and structure. The lipophilicity of such peptides can be modified through acylation, which affects their interaction with biological membranes and their transport properties. For example, the phase transition temperature of liposomes can be altered by the presence of lipophilic peptides, indicating changes in membrane fluidity. Additionally, the sensitivity of peptides to hydrolytic enzymes is an important chemical property that can determine their stability and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Biomedical and Material Science Applications : A study by Rasale et al. (2014) demonstrated the use of a similar peptide, Nmoc-Leu-Trp-OH, in the evolution of blue light emitting peptide nanofibers. This has implications for both biomedical and material science applications, particularly in the development of bio-compatible materials and sensors.
Chemical Reaction Dynamics : Scheiner and Kar (2010) conducted a study analyzing the reactivities of protein C-H bonds to H atom abstraction by OH radical using a Leu dipeptide Scheiner & Kar, 2010. This research is significant for understanding chemical reaction dynamics in biological systems.
Molecular Dynamics and Reaction Mechanisms : Research by Ree and Shin (1996) investigated the reaction of gas phase atomic oxygen with chemisorbed hydrogen atoms on a tungsten surface, providing insights into molecular dynamics and reaction mechanisms, which are essential for catalysis and surface chemistry studies.
Biochemical Studies and Therapeutic Applications : Abiko, Onodera, and Sekino (1979) isolated a Trp-containing pentapeptide, H-Asp-Leu-Trp-Gln-Lys-OH, from uremic fluid and studied its structure and biological activity Abiko, Onodera, & Sekino, 1979. Such peptides have potential therapeutic applications and are important for biochemical studies.
Environmental Chemistry : The study of hydroxyl radicals (OH) in environmental systems, as discussed by Gligorovski et al. (2015), is another area where H-Leu-Trp-OH related research could be relevant. Understanding the behavior of hydroxyl radicals is crucial for environmental chemistry, particularly in atmospheric and water chemistry.
Safety and Hazards
Mecanismo De Acción
Target of Action
H-Leu-Trp-OH is a dipeptide Peptides can act as either agonists or antagonists by binding to receptors on the cell surface .
Mode of Action
Generally, peptides interact with their targets, leading to a series of biochemical reactions that result in changes at the cellular level .
Biochemical Pathways
It’s worth noting that the amino acid tryptophan (trp) is involved in the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-ht) . A significant fraction of Trp enters the kynurenic pathway, which is catalyzed by the hepatic enzyme tryptophan 2,3-dioxygenase (TDO) and the extrahepatic enzyme indoleamine 2,3-dioxygenase (IDO) .
Result of Action
Peptides generally exhibit greater efficacy with well-defined mechanisms of action, making them relatively easier to identify .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-10(2)7-13(18)16(21)20-15(17(22)23)8-11-9-19-14-6-4-3-5-12(11)14/h3-6,9-10,13,15,19H,7-8,18H2,1-2H3,(H,20,21)(H,22,23)/t13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVUABVGYYSDCJ-ZFWWWQNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Leu-Trp-OH | |
CAS RN |
5156-22-9 | |
| Record name | L-Leucyl-L-tryptophan | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P49EB3X2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was H-Leu-Trp-OH included in the study on bitter masking agents?
A1: H-Leu-Trp-OH, a dipeptide composed of Leucine (Leu) and Tryptophan (Trp), was employed as a model bitter compound in this study []. The researchers aimed to assess the effectiveness of various short-chain gingerdione derivatives in masking the bitterness of different substances.
Q2: Did the gingerdione derivatives successfully mask the bitterness of H-Leu-Trp-OH?
A2: The study revealed that while some gingerdione derivatives like 1-(4-Hydroxy-3-methoxyphenyl)hexa-3,5-dione and 1-(4-hydroxy-3-methoxyphenyl)hepta-3,5-dione effectively reduced the bitterness of caffeine and quinine, they did not exhibit a similar effect on H-Leu-Trp-OH []. This suggests that the bitterness-masking mechanism of these compounds might be specific to certain types of bitter molecules and not universally applicable.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



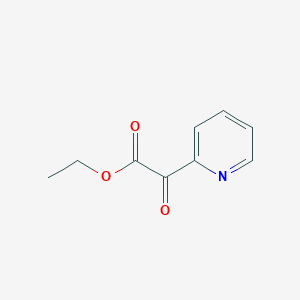
![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1336423.png)


